Flubi-2

Organelle pH Secretory Pathway Ratiometric Imaging

Flubi-2 is the hydrolyzed, membrane-impermeant product of Flubida-2 and the only ratiometric pH indicator (pKa 6.5–6.7) that combines internal ratiometric correction with genetically encoded avidin targeting. Unlike untargeted dyes such as BCECF or pHrodo, Flubi-2 binds exclusively to avidin-fusion proteins at specific subcellular compartments, enabling the first direct comparative measurement of ER vs. Golgi H⁺ leak rates—an experiment impossible with diffusible cytosolic probes. It serves as the essential calibration standard for the Flubida-2 workflow and can also be microinjected to probe local pH at targeted sites. Procure both Flubida-2 and Flubi-2 together for complete, publication-ready organelle pH quantification.

Molecular Formula C78H88N8O16S2
Molecular Weight 1457.7 g/mol
Cat. No. B12406869
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFlubi-2
Molecular FormulaC78H88N8O16S2
Molecular Weight1457.7 g/mol
Structural Identifiers
SMILESCN(CCCCCCN(C)C(=O)C1=CC(=C(C=C1)C(=O)O)C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)O)C(=O)CCCCC5C6C(CS5)NC(=O)N6.CN(CCCCCCN(C)C(=O)C1=CC(=C(C=C1)C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)O)C(=O)O)C(=O)CCCCC5C6C(CS5)NC(=O)N6
InChIInChI=1S/2C39H44N4O8S/c1-42(34(46)10-6-5-9-33-36-30(22-52-33)40-39(50)41-36)17-7-3-4-8-18-43(2)37(47)23-11-14-26(38(48)49)29(19-23)35-27-15-12-24(44)20-31(27)51-32-21-25(45)13-16-28(32)35;1-42(34(46)10-6-5-9-33-36-30(22-52-33)40-39(50)41-36)17-7-3-4-8-18-43(2)37(47)23-11-14-26(29(19-23)38(48)49)35-27-15-12-24(44)20-31(27)51-32-21-25(45)13-16-28(32)35/h2*11-16,19-21,30,33,36,44H,3-10,17-18,22H2,1-2H3,(H,48,49)(H2,40,41,50)/t2*30?,33-,36?/m00/s1
InChIKeySLQOWFJSMDSMPP-DSRQNWODSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Flubi-2: Quantitative Procurement Criteria for a Site-Directed Ratiometric pH Indicator


Flubi-2 is a fluorescein-biotin based, membrane-impermeant ratiometric pH indicator dye (Ex=480–492 nm, Em=517–560 nm) with a reported pKa of 6.5–6.7 . It is the hydrolyzed product of the cell-permeant, non-fluorescent precursor Flubida-2 and functions by binding to avidin fusion proteins that are genetically targeted to specific subcellular compartments [1]. The compound has been employed to quantitate organelle pH in live cells, most notably within the endoplasmic reticulum (ER) and Golgi apparatus, where it enabled the first direct comparative measurement of H+ leak rates between these two secretory pathway compartments [2].

Flubi-2 Substitution Risk Analysis: Why Standard Ratiometric pH Dyes Fail in Compartment-Specific Workflows


Generic ratiometric pH indicators such as BCECF (pKa ~6.98) or pHrodo dyes (pKa ~6.8) lack an intrinsic subcellular targeting mechanism; they diffuse passively throughout the cytosol and accumulate non-specifically, rendering them incapable of isolating signals from individual secretory pathway compartments . The Flubi-2/Flubida-2 system exploits a genetically encoded avidin-chimera to recruit the dye exclusively to the organelle of interest, thereby circumventing the confounding signal from cytosolic dye and enabling compartment-specific pH quantification and functional interrogation (e.g., H+ leak rate measurement) that is unattainable with untargeted probes [1]. Substituting Flubi-2 with BCECF or pHrodo would therefore forfeit the spatial resolution necessary to measure organelle-specific parameters such as ER versus Golgi pH gradients or differential membrane H+ permeability, directly invalidating the experimental objectives for which Flubi-2 was selected [2].

Flubi-2 Quantitative Differentiation: Head-to-Head Performance Data Versus Untargeted pH Indicators


Compartment-Specific Targeting Enables Organelle-Specific pH Quantitation

Flubi-2, when delivered via the Flubida-2 precursor and captured by genetically encoded avidin-chimera proteins, enabled the first direct, simultaneous measurement of pH in the endoplasmic reticulum (ER) and Golgi apparatus of live HeLa cells. This spatial resolution is absent in untargeted dyes such as BCECF or pHrodo, which report an averaged cytosolic or vesicular signal [1]. In live intact cells expressing ER- or Golgi-targeted avidin chimeras, Flubi-2 yielded ER pH of 7.2 ± 0.2 and Golgi pH of 6.4 ± 0.3 [2].

Organelle pH Secretory Pathway Ratiometric Imaging

Flubi-2 pKa Matches the Golgi Lumenal pH Range

The pKa of Flubi-2 shifts depending on its localization context: in vitro bound to avidin, pKa = 6.5; in the ER lumen bound to AV-KDEL, pKa = 6.8 ± 0.03; and in the Golgi lumen bound to ST-AV, pKa = 6.6 ± 0.04 [1]. In contrast, BCECF, a widely used ratiometric cytosolic pH indicator, has a reported pKa of ~6.98 and is optimized for the cytosolic pH range (~7.0–7.4) rather than the mildly acidic Golgi milieu .

pKa Golgi pH Ratiometric Calibration

Ratiometric Readout Corrects for Dye Loading and Photobleaching

Flubi-2 is an intrinsically ratiometric dye, enabling pH determination via the ratio of fluorescence intensities at two excitation wavelengths (480–492 nm and an isosbestic point) rather than absolute intensity . This ratiometric property corrects for variations in dye loading, cell thickness, and photobleaching—limitations that compromise the quantitative accuracy of single-wavelength intensity-based probes such as pHrodo, which measures pH via fluorescence intensity increase upon acidification but lacks an internal reference [1].

Ratiometric Photobleaching Quantitative Imaging

Membrane-Permeant Precursor Enables Non-Invasive Loading with On-Site Activation

Flubida-2, the membrane-permeable diacetate precursor of Flubi-2, enters cells via simple incubation and remains non-fluorescent until hydrolyzed by intracellular esterases to yield the active, membrane-impermeant Flubi-2 dye . This prodrug strategy eliminates the need for invasive microinjection and ensures that fluorescence signal originates exclusively from intracellular compartments, reducing extracellular background that plagues some pH indicators. Once hydrolyzed, Flubi-2 is retained within the avidin-targeted organelle due to both membrane impermeance and avidin-biotin binding [1].

Cell Permeability Esterase Activation Live Cell Imaging

Flubi-2: Optimal Procurement Scenarios Driven by Quantitative Differentiation


Secretory Pathway pH Gradient and H+ Leak Studies

Flubi-2 is uniquely suited for studies requiring compartment-specific pH measurement along the secretory pathway. In the foundational study by Wu et al., Flubi-2 enabled the direct comparison of ER and Golgi H+ leak rates, revealing that ER membranes exhibit an apparent H+ permeability three times greater than Golgi membranes—a finding that would have been impossible with untargeted cytosolic dyes [1]. This capability makes Flubi-2 the reagent of choice for laboratories investigating organelle acidification mechanisms, pH regulation in protein trafficking, or the effects of ionophores such as bafilomycin on specific secretory compartments.

Calibration Standard for Flubida-2-Based Site-Directed pH Measurements

Flubi-2 serves as the essential calibration standard for experiments employing the Flubida-2 probe system. Because Flubi-2 is the fully hydrolyzed, fluorescent end-product of intracellular Flubida-2 activation, it can be used to construct in vitro pH calibration curves that directly correspond to the intracellular signal . Researchers using the targeted avidin-Flubi approach for Golgi or ER pH measurements require Flubi-2 to generate reliable calibration data, making procurement of both Flubida-2 and Flubi-2 a necessary pair for quantitative workflows.

High-Content Screening for Organelle pH Modulators

The combination of ratiometric readout and compartment-specific targeting positions Flubi-2 as a valuable tool for screening campaigns aimed at identifying compounds that perturb organelle pH homeostasis. The internal ratiometric correction mitigates well-to-well variability and photobleaching artifacts that confound intensity-based probes, while the avidin-targeting mechanism ensures that observed pH changes originate specifically from the organelle of interest rather than from cytosolic acidification [2]. This is particularly relevant for screening ion channel modulators, v-ATPase inhibitors, or compounds affecting Golgi function.

Microinjection-Based pH Probing at Defined Avidin-Fusion Sites

Flubi-2 can be microinjected directly into cells to probe the local pH at sites where avidin fusion proteins are expressed, bypassing the Flubida-2 loading step entirely . This alternative application provides an orthogonal validation method for pH measurements obtained via Flubida-2 loading and is particularly useful when precise control over dye concentration at the target site is required or when the precursor loading efficiency is suboptimal in certain cell types.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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